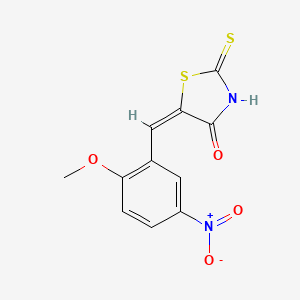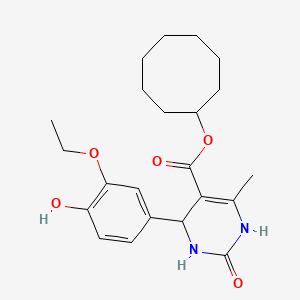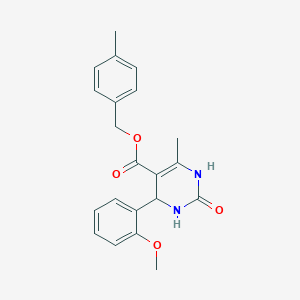
4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide, also known as DMAN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMAN is a small molecule that belongs to the class of benzamides and has a molecular weight of 308.36 g/mol.
作用機序
The mechanism of action of 4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of protein kinases. This compound has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases and glycogen synthase kinase 3 beta. This inhibition is believed to be responsible for the anticancer and neuroprotective effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to increase the expression of genes involved in energy metabolism, which may have implications for the treatment of metabolic disorders.
実験室実験の利点と制限
One of the advantages of 4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide is its low molecular weight, which makes it easy to synthesize and handle in the laboratory. This compound is also relatively stable and can be stored for extended periods without degradation. However, this compound has limited solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on 4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of this compound in more detail, which may lead to the development of new therapeutic strategies. Finally, the anticancer and neuroprotective effects of this compound warrant further investigation in animal models and clinical trials.
合成法
The synthesis of 4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide involves the reaction of 2-methyl-4-nitroaniline with N,N-dimethylformamide dimethyl acetal in the presence of a catalyst. The resulting intermediate is then treated with benzoyl chloride to yield this compound. The yield of this reaction is around 70%, and the purity of the product can be increased by recrystallization.
科学的研究の応用
4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and prostate cancer. This inhibition is believed to be due to the ability of this compound to interfere with the cell cycle and induce apoptosis in cancer cells.
Another potential application of this compound is in the field of neuroscience research. This compound has been shown to enhance the release of dopamine in the brain, which may have implications for the treatment of Parkinson's disease and other neurological disorders.
特性
IUPAC Name |
4-(dimethylamino)-N-(2-methyl-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-10-14(19(21)22)8-9-15(11)17-16(20)12-4-6-13(7-5-12)18(2)3/h4-10H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXAQYMQAOXLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5021631.png)

![methyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5021639.png)
![5-nitro-N-(2,2,6,6-tetramethyl-4-piperidinyl)spiro[benzimidazole-2,1'-cyclohexan]-4-amine 1-oxide](/img/structure/B5021645.png)
![N-(2-pyridinylmethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5021652.png)
![9-{5-chloro-2-[(4-chlorobenzyl)oxy]phenyl}-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5021674.png)
![1-bromo-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5021681.png)


![1-(3,5-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5021693.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-N-isopropyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5021711.png)
![ethyl 4-[(4-chloro-2-methylphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B5021712.png)

![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[1-(4-methylphenyl)-1H-pyrazol-4-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5021720.png)